molecular formula C26H20N2O4 B15043328 1-Methyl-17-(4-methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

1-Methyl-17-(4-methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B15043328
M. Wt: 424.4 g/mol
InChI Key: GJCUSBWLHABMDV-UHFFFAOYSA-N
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Description

1-METHYL-17-(4-METHYL-2-NITROPHENYL)-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound with a unique pentacyclic structure This compound is characterized by its intricate molecular framework, which includes multiple fused rings and a nitrophenyl group

Preparation Methods

The synthesis of 1-METHYL-17-(4-METHYL-2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves several steps, typically starting with the preparation of the core pentacyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The introduction of the nitrophenyl group is usually accomplished through nitration reactions, where a nitro group is added to a phenyl ring under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1-METHYL-17-(4-METHYL-2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the nitrophenyl group, allowing for the introduction of different functional groups. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-METHYL-17-(4-METHYL-2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several scientific research applications:

    Chemistry: It is used as a model compound for studying complex cyclization reactions and the behavior of pentacyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-METHYL-17-(4-METHYL-2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding to proteins and other macromolecules. The pentacyclic structure provides a rigid framework that can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Compared to other similar compounds, 1-METHYL-17-(4-METHYL-2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE stands out due to its unique pentacyclic structure and the presence of a nitrophenyl group. Similar compounds include other pentacyclic structures with different substituents, such as:

Properties

Molecular Formula

C26H20N2O4

Molecular Weight

424.4 g/mol

IUPAC Name

1-methyl-17-(4-methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C26H20N2O4/c1-14-11-12-19(20(13-14)28(31)32)27-24(29)22-21-15-7-3-5-9-17(15)26(2,23(22)25(27)30)18-10-6-4-8-16(18)21/h3-13,21-23H,1-2H3

InChI Key

GJCUSBWLHABMDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C)[N+](=O)[O-]

Origin of Product

United States

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